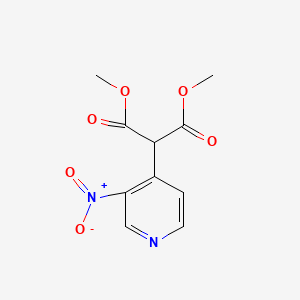

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate

CAS No.: 1621671-28-0

Cat. No.: VC7246549

Molecular Formula: C10H10N2O6

Molecular Weight: 254.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1621671-28-0 |

|---|---|

| Molecular Formula | C10H10N2O6 |

| Molecular Weight | 254.198 |

| IUPAC Name | dimethyl 2-(3-nitropyridin-4-yl)propanedioate |

| Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 |

| Standard InChI Key | ABEKXTHLCPDVMX-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, dimethyl 2-(3-nitropyridin-4-yl)propanedioate, reflects its esterified malonic acid core substituted with a 3-nitro-4-pyridinyl group. The nitro group at the 3-position of the pyridine ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitution and reduction reactions. Key structural attributes include:

-

Molecular Formula:

-

Functional Groups: Nitroaromatic, ester, and pyridine moieties.

-

Stereochemistry: The planar pyridine ring and ester groups suggest limited stereochemical complexity.

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit synthesis route for 1,3-dimethyl 2-(3-nitropyridin-4-yl)propanedioate is published, analogous compounds are synthesized via nucleophilic aromatic substitution. A plausible method involves reacting 3-nitro-4-chloropyridine with dimethyl malonate in the presence of a base such as sodium hydride:

This reaction likely proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Manufacturing Considerations

Industrial production would require optimized reaction conditions to enhance yield and purity. Continuous flow reactors could mitigate exothermic risks associated with nitroaromatic compounds . Strict adherence to safety protocols is imperative due to the compound’s irritant properties .

| Hazard Category | GHS Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation. |

| Serious Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Precautionary Measures

Handling requires:

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

-

Ventilation: Use in fume hoods or well-ventilated areas.

-

First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

Comparison with Structural Analogues

Diethyl 2-(3-Nitropyridin-2-yl)malonate

-

Substitution Position: Nitro group at pyridine’s 2-position.

-

Reactivity: Altered electronic effects may favor different reaction pathways compared to the 4-isomer.

Dimethyl 2-(5-Nitropyridin-2-yl)malonate

-

Regiochemistry: Nitro group at the 5-position influences solubility and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume